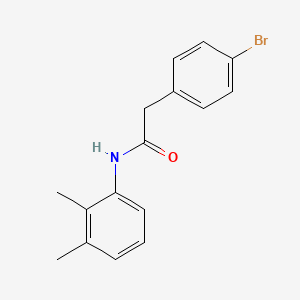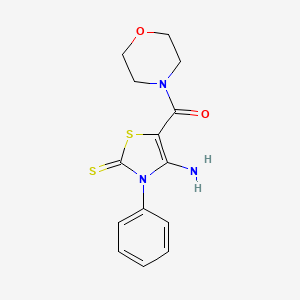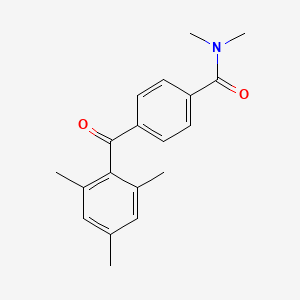![molecular formula C14H15N3O2 B5698633 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5698633.png)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic benefits in the treatment of type 2 diabetes.
作用機序
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide involves the inhibition of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide, which increases the levels of incretin hormones such as GLP-1 and GIP. These hormones stimulate insulin secretion and reduce glucagon secretion, leading to better control of blood glucose levels.
Biochemical and Physiological Effects:
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide has been shown to have several biochemical and physiological effects. It increases insulin secretion and reduces glucagon secretion, leading to better control of blood glucose levels. It also improves beta-cell function, enhances glucose uptake in peripheral tissues, and reduces hepatic glucose production.
実験室実験の利点と制限
One advantage of using N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide in lab experiments is its specificity for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide inhibition. It has also been shown to have a long half-life, which allows for once-daily dosing. However, one limitation is that its effects on blood glucose levels may be influenced by other factors such as diet and exercise.
将来の方向性
There are several future directions for the study of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide. One area of research is the development of more potent and selective N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide inhibitors. Another area of research is the investigation of the potential cardiovascular benefits of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide inhibitors. Additionally, the use of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide in combination with other antidiabetic agents is an area of interest. Finally, the investigation of the long-term safety and efficacy of this compound is also an important direction for future research.
Conclusion:
In conclusion, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide has shown promising potential as a therapeutic agent for the treatment of type 2 diabetes. Its mechanism of action involves the inhibition of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide, which leads to better control of blood glucose levels. While there are advantages and limitations for its use in lab experiments, there are several future directions for research that may lead to the development of more effective treatments for diabetes.
合成法
The synthesis method of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-aminoethyl benzoate in the presence of a coupling reagent. The resulting product is then subjected to acid hydrolysis to yield the final compound.
科学的研究の応用
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide has been extensively studied for its potential therapeutic benefits in the treatment of type 2 diabetes. It works by inhibiting dipeptidyl peptidase-4 (N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide), an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to better control of blood glucose levels.
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-8-11(2)17(16-10)13(18)9-15-14(19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBVJGZTRDMFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CNC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)
![4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5698563.png)


![N-ethyl-3,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5698577.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5698585.png)

![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)




![N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5698645.png)